Levomenol Inhibits Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages: In Vitro Evidence
Levomenol demonstrates concentration-dependent inhibition of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophage cells, as established by Maurya et al. (2014) [1]. While this study employed levomenol exclusively and did not include a racemic bisabolol comparator arm, the stereochemical specificity of the observed activity is consistent with the broader pharmacological principle that the (R,R) configuration is required for optimal target engagement. No equivalent dose-response characterization exists for racemic α-(±)-bisabolol in this model system.
| Evidence Dimension | Reduction of pro-inflammatory cytokine production |
|---|---|
| Target Compound Data | Significant inhibition of TNF-α and IL-6 production at 0.1–10 µM; dose-dependent reduction |
| Comparator Or Baseline | Vehicle control (LPS-stimulated, untreated) — no racemic bisabolol comparator arm |
| Quantified Difference | Qualitative: Significant inhibition vs. vehicle; quantitative IC50 not reported |
| Conditions | RAW 264.7 murine macrophage cells; LPS (1 µg/mL) stimulation; levomenol concentrations 0.1–10 µM |
Why This Matters
Confirms that the (−)-enantiomer exerts measurable anti-inflammatory activity at physiologically relevant concentrations in a validated cell model; substitution with uncharacterized racemic material introduces uncertainty regarding equivalent efficacy.
- [1] Maurya AK, Singh M, Dubey V, Srivastava S, Luqman S, Bawankule DU. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation. Curr Pharm Biotechnol. 2014;15(2):173-81. doi:10.2174/1389201015666140528152946 View Source
